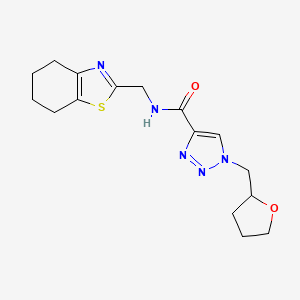![molecular formula C18H18N2O B6102446 1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol](/img/structure/B6102446.png)
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol, also known as PAPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PAPB belongs to a class of chemicals known as selective estrogen receptor modulators (SERMs), which are compounds that selectively bind to the estrogen receptor and have the ability to either activate or inhibit its activity. In
Mecanismo De Acción
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol acts as a SERM by selectively binding to the estrogen receptor and modulating its activity. This compound has been shown to have both estrogenic and anti-estrogenic effects, depending on the tissue and cell type. In breast cancer cells, this compound inhibits the activity of the estrogen receptor and reduces the growth and proliferation of cancer cells. In bone cells, this compound has been shown to have estrogenic effects and increase bone density.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In breast cancer cells, this compound inhibits the activity of the estrogen receptor and reduces the growth and proliferation of cancer cells. In bone cells, this compound has been shown to have estrogenic effects and increase bone density. This compound has also been shown to have anti-inflammatory effects and reduce the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol has several advantages for lab experiments, including its high selectivity for the estrogen receptor, its ability to modulate the activity of the receptor, and its potential therapeutic applications in breast cancer treatment and osteoporosis prevention. However, this compound also has some limitations, including its relatively low potency compared to other SERMs and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol. One area of interest is the development of more potent analogs of this compound that could be used for breast cancer treatment and osteoporosis prevention. Another area of interest is the investigation of the potential use of this compound in other disease states, such as Alzheimer's disease and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Métodos De Síntesis
The synthesis of 1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol involves the reaction of 1-bromo-3-(1H-pyrazol-3-yl)benzene with 4-biphenylboronic acid in the presence of a palladium catalyst. The resulting product is then subjected to a reduction reaction using lithium aluminum hydride to yield this compound.
Aplicaciones Científicas De Investigación
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol has been extensively studied for its potential therapeutic applications in breast cancer treatment. Breast cancer is a complex disease that is influenced by estrogen signaling. This compound has been shown to selectively bind to the estrogen receptor and inhibit its activity, thereby reducing the growth and proliferation of breast cancer cells. This compound has also been studied for its potential use in the prevention of osteoporosis, as it has been shown to increase bone density in animal models.
Propiedades
IUPAC Name |
1-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-18(21)14-8-6-13(7-9-14)15-4-3-5-16(12-15)17-10-11-19-20-17/h3-12,18,21H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZMPVJNIGYUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-fluoro-5-methoxybenzyl)-2-[(2E)-3-(2-furyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6102363.png)
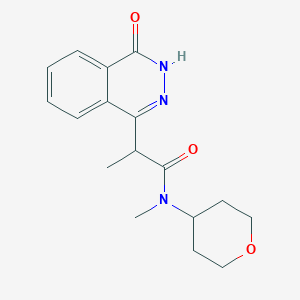
![2-methyl-N-[5-(1-pyrrolidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6102371.png)
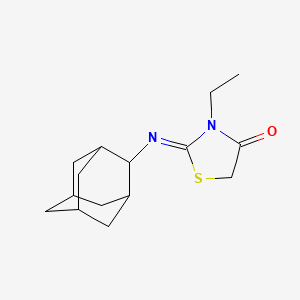
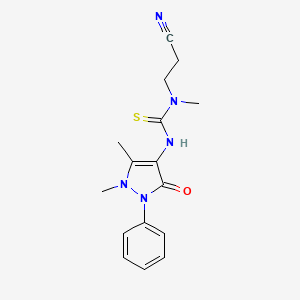
![7-methyl-2-{[4-(methylthio)phenyl]acetyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102399.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-phenoxyacetamide](/img/structure/B6102401.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6102402.png)
![7-(cyclobutylmethyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102441.png)
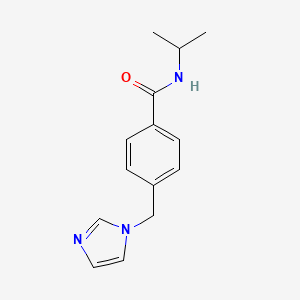
![N-(4-ethoxyphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6102455.png)
![4,6-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B6102460.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide](/img/structure/B6102466.png)
